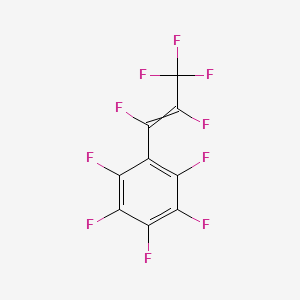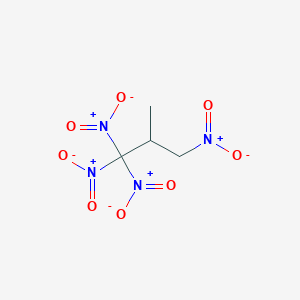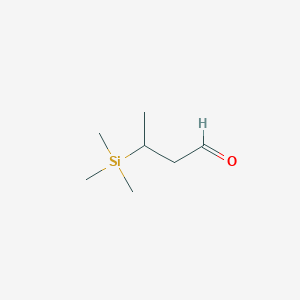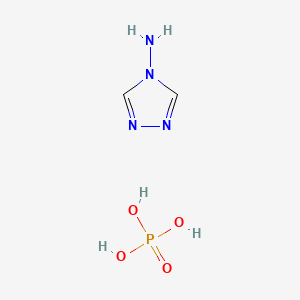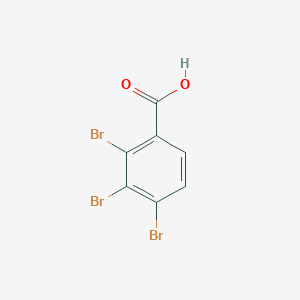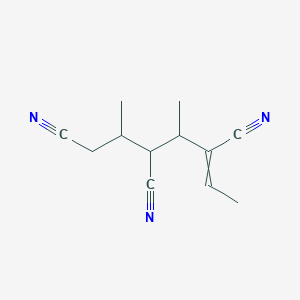
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is an organic compound characterized by its unique structure, which includes three nitrile groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines, often using reagents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces primary amines.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile involves its interaction with various molecular targets. The nitrile groups can act as electron-withdrawing groups, influencing the reactivity of the compound. This can lead to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved often depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylhept-3-ene-1,3,5-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,4-tricarbonitrile
- 2,4-Dimethylhept-5-ene-1,3,6-tricarbonitrile
Comparison: 2,4-Dimethylhept-5-ene-1,3,5-tricarbonitrile is unique due to the specific positioning of its nitrile groups and the double bond. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical behaviors and applications, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
50870-57-0 |
|---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2,4-dimethylhept-5-ene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C12H15N3/c1-4-11(7-14)10(3)12(8-15)9(2)5-6-13/h4,9-10,12H,5H2,1-3H3 |
InChI-Schlüssel |
MXQLYXUCEAQGNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C#N)C(C)C(C#N)C(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


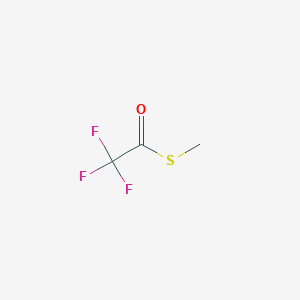
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

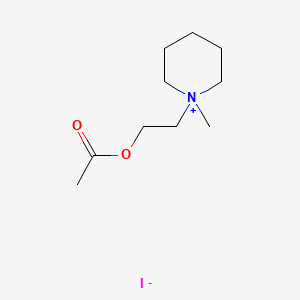
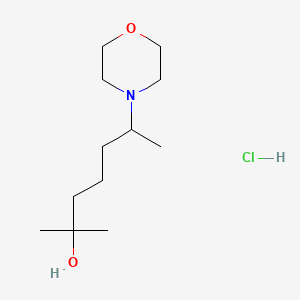
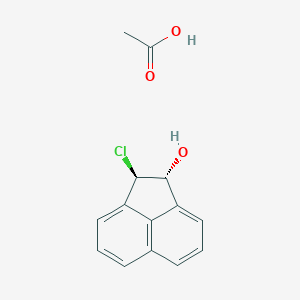
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
